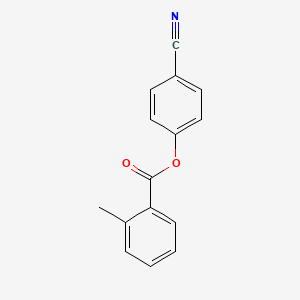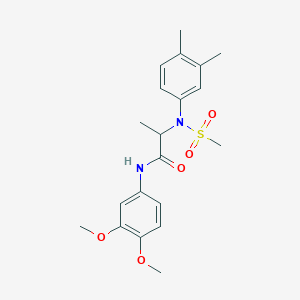![molecular formula C19H26N2O3 B4192053 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4192053.png)
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide
説明
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide, also known as DMFP, is a small molecule that has been studied for its potential therapeutic uses. DMFP is a selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission in the brain.
作用機序
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and dysfunction in this system has been implicated in addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide reduces the rewarding effects of drugs of abuse and may reduce drug-seeking behavior. In addition, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide may improve cognitive function by modulating dopamine neurotransmission in the prefrontal cortex.
Biochemical and Physiological Effects
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to have a high affinity for the dopamine D3 receptor, with a binding affinity that is 10-fold higher than that of the dopamine D2 receptor. 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide has also been shown to be selective for the dopamine D3 receptor, with minimal affinity for other dopamine receptor subtypes. In animal models, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to reduce drug-seeking behavior, improve cognitive function, and protect against neurotoxicity.
実験室実験の利点と制限
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for the dopamine D3 receptor, which allows for specific modulation of dopamine neurotransmission. However, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide also has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. In addition, the long-term effects of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide on dopamine neurotransmission and behavior are not well understood.
将来の方向性
There are several future directions for research on 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide. One area of interest is the potential use of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide as a treatment for addiction and other psychiatric disorders. Clinical trials are needed to determine the safety and efficacy of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide in humans. Another area of interest is the development of new analogs of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide that may have improved pharmacological properties. Finally, further research is needed to understand the long-term effects of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide on dopamine neurotransmission and behavior.
科学的研究の応用
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential therapeutic uses in various neurological and psychiatric disorders. The dopamine D3 receptor has been implicated in the pathophysiology of addiction, schizophrenia, and Parkinson's disease. 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction. 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide has also been shown to improve cognitive function in animal models of schizophrenia, indicating that it may have potential as a treatment for this disorder. In addition, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-14-10-15(2)19-16(13-24-17(19)11-14)12-18(22)20-4-3-5-21-6-8-23-9-7-21/h10-11,13H,3-9,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRORZGLDYOBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NCCCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethyl-1-benzofuran-3-yl)-n-[3-(4-morpholinyl)propyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4192004.png)
![N-(3-chloro-4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4192012.png)
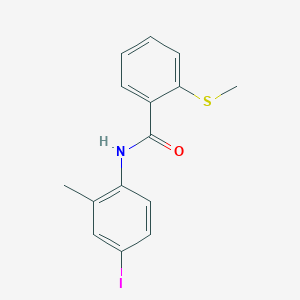
![3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4192021.png)
![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4192023.png)
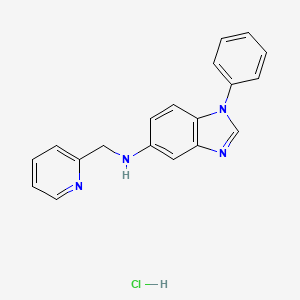
![3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4192028.png)
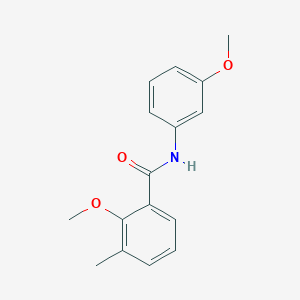

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B4192040.png)

![4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192049.png)
